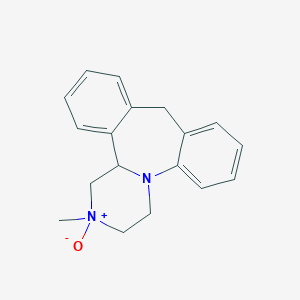

Mianserin 2-Oxide

説明

Mianserin 2-Oxide is a derivative of Mianserin, a tetracyclic antidepressant . Mianserin is used to treat depression and anxiety . It has antihistaminic and hypnosedative effects, but almost no anticholinergic effect . Mianserin 2-Oxide is usually prepared by oxidizing Mianserin .

Synthesis Analysis

Mianserin 2-Oxide is typically synthesized through an oxidation reaction of Mianserin . A common method involves dissolving Mianserin in an appropriate solvent and adding an oxidizing agent (such as hydrogen peroxide) to carry out the oxidation reaction . The reaction conditions need to be optimized based on specific experiments .Molecular Structure Analysis

Mianserin 2-Oxide has a molecular formula of C18H20N2O . It contains a total of 44 bonds; 24 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 3 eleven-membered rings, 1 tertiary amine (aromatic), and 1 positively .Chemical Reactions Analysis

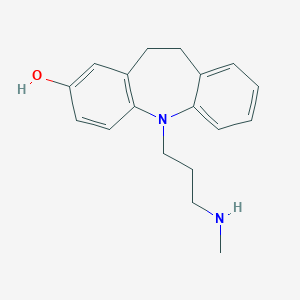

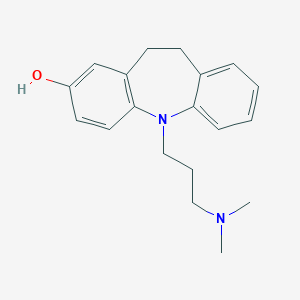

Both enantiomers of Mianserin were metabolized to three major oxidation products: 8-hydroxy-Mianserin, desmethylmianserin, and Mianserin 2-Oxide . Hydroxylation occurred more readily with the S-enantiomer, whereas desmethylmianserin was always the major metabolite of the R-enantiomer .Physical And Chemical Properties Analysis

Mianserin 2-Oxide is a white or off-white crystalline solid . It is stable at room temperature but may decompose under high temperature or strong acidic conditions . Its chemical structure contains an N-oxide group .科学的研究の応用

Antidepressant Activity

Mianserin N-Oxide is a metabolite of Mianserin , which is a tetracyclic antidepressant . Mianserin has been used to treat depression and anxiety . It’s worth noting that S(+)-Mianserin, an enantiomer of Mianserin, is more potent in pharmacological tests indicative for antidepressant activity .

Sedative Properties

Mianserin and its enantiomers have sedative effects . These effects are important in the treatment of conditions like insomnia and anxiety disorders, where sedation can be beneficial.

Antihistaminic Activity

Mianserin has antihistaminic effects . This means it can be used in the treatment of allergies and other conditions where histamine plays a role.

Hypnosedative Activity

Mianserin has hypnosedative effects . This means it can be used to induce sleep or sedation, which can be beneficial in the treatment of insomnia and other sleep disorders.

Inhibition of Norepinephrine Reuptake

Mianserin is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . This mechanism of action is common among many antidepressants and can be beneficial in the treatment of depression and anxiety disorders.

Interaction with Serotonin Receptors

Mianserin interacts with serotonin receptors in the central nervous system . This interaction is important in the regulation of mood, appetite, and sleep, among other things.

Safety And Hazards

Mianserin, the parent compound of Mianserin 2-Oxide, is suspected of damaging fertility and the unborn child . It also causes damage to organs, specifically the central nervous system . When handling Mianserin 2-Oxide, appropriate safety measures should be taken, such as wearing gloves, glasses, and lab coats, and avoiding inhalation, ingestion, or skin contact .

特性

IUPAC Name |

5-methyl-5-oxido-2-aza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(21)11-10-19-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(19)13-20/h2-9,18H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDXWJOYXVNLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891482 | |

| Record name | Mianserin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mianserin 2-Oxide | |

CAS RN |

62510-46-7 | |

| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62510-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mianserin 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062510467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mianserin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIANSERIN 2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWZ32657N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

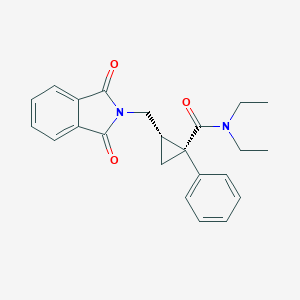

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

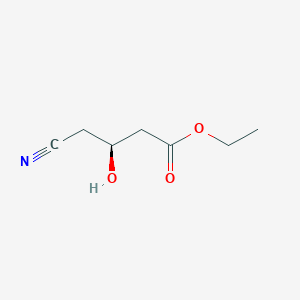

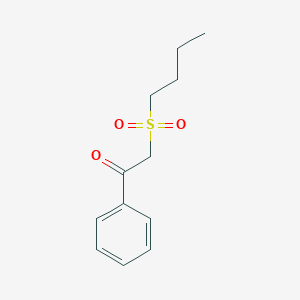

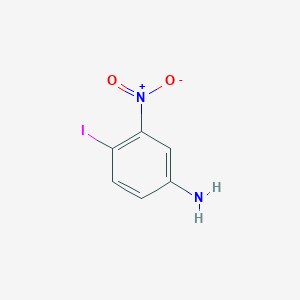

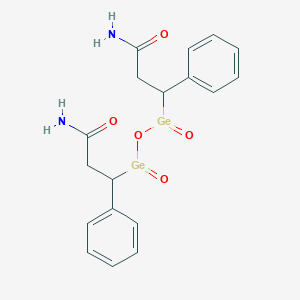

Feasible Synthetic Routes

Q & A

Q1: How does mianserin 2-oxide compare to mianserin in terms of antidepressant-like effects?

A1: Studies indicate that mianserin 2-oxide demonstrates significantly weaker activity compared to mianserin in various pharmacological tests for antidepressant activity. [, ] In fact, mianserin 2-oxide has been characterized as inactive or only weakly active in a majority of these tests. [, ] This suggests that the metabolic transformation of mianserin to its 2-oxide form generally leads to a reduction in its overall antidepressant-like properties.

Q2: Does mianserin 2-oxide contribute to the sedative effects associated with mianserin?

A2: Research suggests that mianserin 2-oxide, similar to desmethylmianserin and 8-hydroxymianserin, displays less activity in tests indicative of sedation compared to the parent drug, mianserin. [, ] This finding implies that mianserin 2-oxide might not significantly contribute to the sedative side effects sometimes observed with mianserin treatment.

Q3: Is there evidence of stereoselectivity in the formation of mianserin 2-oxide?

A3: Yes, studies using rat liver homogenates indicate a degree of enantioselectivity in the formation of mianserin 2-oxide. [] This stereoselectivity was particularly evident after enzyme induction with phenobarbital, suggesting that specific cytochrome P450 enzymes might preferentially metabolize one enantiomer of mianserin over the other to form the 2-oxide metabolite. []

Q4: What analytical techniques have been used to characterize mianserin 2-oxide?

A4: Researchers employed a combination of techniques to prepare and characterize mianserin 2-oxide. [] These techniques included:

- Chemical Synthesis: Mianserin 2-oxide was synthesized using hydrogen peroxide with titanosilicate as the catalyst. []

- Crystallization: The synthesized product was crystallized to obtain a purified form of mianserin 2-oxide. []

- NMR Spectroscopy: Both 1H- and 13C-NMR spectral data were acquired to confirm the structure of the synthesized mianserin 2-oxide, specifically confirming it as the 2-oxide isomer. []

- Mass Spectrometry: Mass spectrometry was used to identify characteristic mass fragment ions of mianserin 2-oxide, allowing its differentiation from the parent drug, mianserin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)